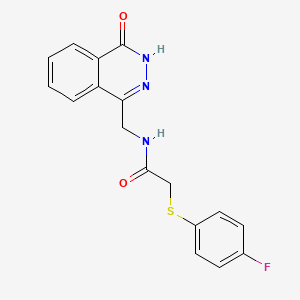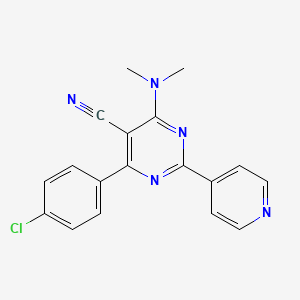
4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile (4-CPDMAP) is a nitrogen-containing heterocyclic compound with a wide range of applications in the fields of scientific research, medicine, and materials science. It is a derivative of pyridine, a six-membered aromatic ring with an amine group attached to the fourth carbon atom. 4-CPDMAP has been studied extensively for its potential applications in various areas, such as drug discovery, organic synthesis, and organic catalysis.
Applications De Recherche Scientifique
Structural and Spectroscopic Analysis
The chemical compound 4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile has been explored in various research contexts, particularly in studies related to its structural and spectroscopic characteristics. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been employed to investigate the molecular structure, spectroscopic properties, Non-Linear Optical (NLO) characteristics, and Natural Bond Orbital (NBO) analyses of derivatives of this compound. These studies aim to understand the electronic interactions and stabilization energies within the molecule, providing insights into its potential biological and corrosion inhibition applications (Wazzan, Al-Qurashi, & Faidallah, 2016).
Antimicrobial Activity
Research has also extended into the synthesis and antimicrobial evaluation of new pyrimidines and condensed pyrimidines derived from 4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile. These compounds have been assessed against a variety of Gram-positive and Gram-negative bacteria, with some showing promising antibacterial properties. This line of investigation highlights the compound's potential in contributing to the development of new antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).
Synthesis and Chemical Reactivity
The compound has also played a crucial role in synthetic chemistry, serving as a precursor or an intermediate in the synthesis of various heterocyclic compounds. Studies have explored its reactivity and the conditions under which it can undergo transformations to yield new chemical entities with potential pharmacological activities. These synthetic pathways are essential for expanding the chemical space of drug-like molecules, providing a foundation for the discovery of novel therapeutic agents (Hassneen & Abdallah, 2003).
Photophysical and Electronic Properties
The photophysical and electronic properties of derivatives of 4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile have been a subject of research, with studies focusing on their absorption, emission, and charge transfer characteristics. These investigations contribute to a deeper understanding of the compound's potential applications in materials science, particularly in the development of optical and electronic devices (Kirgan, Simpson, Moore, Day, Bui, Tanner, & Rillema, 2007).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-6-(dimethylamino)-2-pyridin-4-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5/c1-24(2)18-15(11-20)16(12-3-5-14(19)6-4-12)22-17(23-18)13-7-9-21-10-8-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZRJHRUKDICIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(dimethylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


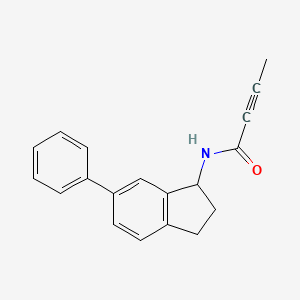
![(5Z)-2-amino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazol-4-one](/img/structure/B2871359.png)
![1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol](/img/structure/B2871360.png)
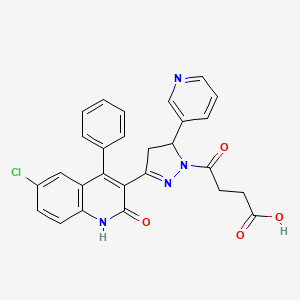
![N-(3,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2871362.png)


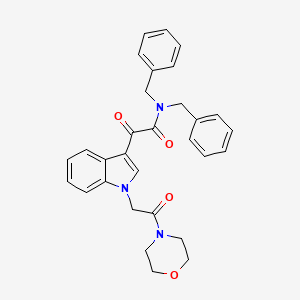
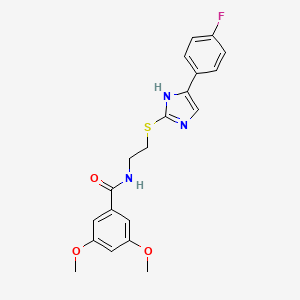
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2871373.png)
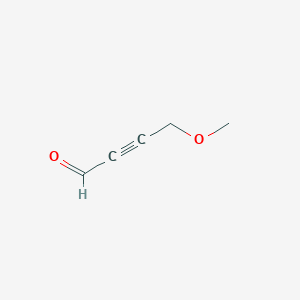
![1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine](/img/structure/B2871377.png)
